LY 215490

Description

Properties

Key on ui mechanism of action |

NGX426 is a prodrug of tezampanel (NGX424). Tezampanel is an antagonist that binds to glutamate kainate (Glu K5) receptors, inhibiting excitatory synapases the brain. |

|---|---|

CAS No. |

150010-68-7 |

Molecular Formula |

C13H21N5O2 |

Molecular Weight |

279.34 g/mol |

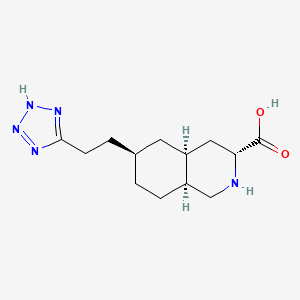

IUPAC Name |

(3R,4aS,6S,8aS)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11+/m0/s1 |

InChI Key |

ZXFRFPSZAKNPQQ-ZRUFSTJUSA-N |

Isomeric SMILES |

C1C[C@@H]2CN[C@H](C[C@@H]2C[C@@H]1CCC3=NNN=N3)C(=O)O |

Canonical SMILES |

C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

154652-83-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(3S,4aR,6R,8aR)-6-(2-(1(2)H-tetrazole-5yl)ethyl)decahydroisoquinoline-3carboxylic acid 6-(2-(1H-tetrazol-5-yl)ethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid LY 215490 LY 293558 LY 326325 LY-215490 LY-293558 LY-326325 LY293558 NGX424 tezampanel |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of LY215490 in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY215490, also known as Galunisertib, is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor type I (TGFβRI) kinase. While extensively studied in the context of oncology, its mechanism of action and therapeutic potential in the central nervous system are emerging areas of significant interest. This technical guide provides an in-depth overview of the core mechanism of action of LY215490 in neuronal cultures, drawing upon data from closely related compounds and established methodologies in neuronal cell biology. The information presented herein is intended to support further research and drug development efforts targeting TGF-β signaling in neurological disorders.

Core Mechanism of Action: Inhibition of the Canonical TGF-β/SMAD Signaling Pathway

The primary mechanism of action of LY215490 is the inhibition of the TGFβRI (also known as Activin Receptor-Like Kinase 5, ALK5). In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the TGF-β receptor type II (TGFβRII) induces the recruitment and phosphorylation of TGFβRI. This activated receptor complex then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

LY215490 acts as an ATP-competitive inhibitor of the TGFβRI kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3. This blockade of the canonical TGF-β pathway is the cornerstone of its biological effects. In neuronal cultures, this inhibition can lead to neuroprotective effects by mitigating detrimental aspects of TGF-β signaling, which can become dysregulated in pathological conditions. For instance, inhibition of this pathway has been shown to confer neuroprotection against amyloid-beta induced neurotoxicity.[1]

Quantitative Data on TGF-β Receptor I Inhibition

| Parameter | Compound | Cell Line/System | Value | Reference |

| IC50 for TGF-βRI Kinase Activity | Galunisertib (LY2157299) | Enzyme Assay | 56 nM | [2] |

| IC50 for SMAD2 Phosphorylation Inhibition | LY-364947 | In vivo | ~135 nM | [3] |

| Concentration Range for Neuroprotection | Galunisertib | SH-SY5Y neuronal cells | 6.25–150 nM | [1] |

Note: The provided data should be considered as a reference. It is crucial to empirically determine the optimal concentration of LY215490 for specific neuronal culture systems and experimental endpoints.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the canonical TGF-β/SMAD signaling pathway and the mechanism of inhibition by LY215490.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from established procedures for neuronal cultures and may require optimization for specific experimental conditions.

Primary Neuronal Culture

This protocol describes the isolation and culture of primary cortical neurons, a common in vitro model for neurobiological studies.

Materials:

-

E18 rat or mouse embryos

-

Hibernate-E medium (Thermo Fisher Scientific)

-

Neurobasal Medium (Thermo Fisher Scientific)

-

B-27 Supplement (Thermo Fisher Scientific)

-

GlutaMAX (Thermo Fisher Scientific)

-

Penicillin-Streptomycin (Thermo Fisher Scientific)

-

Poly-D-lysine (Sigma-Aldrich)

-

Laminin (Sigma-Aldrich)

-

Papain dissociation system (Worthington Biochemical)

Procedure:

-

Coat culture plates with 0.1 mg/mL poly-D-lysine overnight at 37°C, followed by three washes with sterile water. Then, coat with 5 µg/mL laminin for at least 2 hours at 37°C.

-

Dissect cortices from E18 embryos in ice-cold Hibernate-E medium.

-

Mince the tissue and digest with papain according to the manufacturer's instructions.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate cells at a desired density (e.g., 2 x 10^5 cells/cm²) in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Change half of the medium every 3-4 days.

Western Blot for Phospho-SMAD2 Inhibition

This protocol outlines the procedure to quantify the inhibition of TGF-β-induced SMAD2 phosphorylation by LY215490.

Materials:

-

Primary neuronal cultures or neuronal cell line (e.g., SH-SY5Y)

-

LY215490 (dissolved in DMSO)

-

Recombinant human TGF-β1 (R&D Systems)

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total-SMAD2

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Plate neurons and allow them to mature.

-

Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation.

-

Pre-treat cells with varying concentrations of LY215490 or vehicle (DMSO) for 1-2 hours.

-

Stimulate cells with 5-10 ng/mL TGF-β1 for 30-60 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using the BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect chemiluminescence and quantify band intensities. Normalize phospho-SMAD2 levels to total SMAD2.

Neuronal Viability Assay (MTT Assay)

This assay measures cell viability and can be used to assess the neuroprotective effects of LY215490 against a neurotoxic insult.

Materials:

-

Neuronal cultures in a 96-well plate

-

LY215490

-

Neurotoxic agent (e.g., Amyloid-beta 1-42 oligomers)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Plate neurons in a 96-well plate.

-

Pre-treat cells with LY215490 for 1-2 hours.

-

Expose cells to the neurotoxic agent for 24-48 hours. Include vehicle-treated and toxin-only controls.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

LY215490 is a specific inhibitor of the TGF-βRI kinase, effectively blocking the canonical SMAD2/3 signaling pathway. In neuronal cultures, this mechanism is anticipated to confer neuroprotective effects against various insults. The provided protocols and data, largely based on its close analog Galunisertib and established neuronal culture techniques, offer a solid foundation for researchers to investigate the precise role and therapeutic potential of LY215490 in the context of neurological diseases. Further studies are warranted to delineate the specific dose-response relationships and downstream effects of LY215490 in different neuronal subtypes and disease models.

References

The Discovery and Pharmacological Profile of LY215490: An In-Depth Guide to a Novel AMPA Receptor Antagonist

Introduction

LY215490, a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, emerged from the laboratories of Eli Lilly and Company as a significant tool in the exploration of excitatory amino acid neurotransmission and its role in neurological disorders. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of LY215490, with a focus on its chemical synthesis, in vitro and in vivo properties, and mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this pivotal AMPA receptor antagonist.

Discovery and History

LY215490 was first described in the scientific literature in the early 1990s as a structurally novel, systemically active, and competitive AMPA receptor antagonist.[1] It is the racemic mixture of the active stereoisomer, LY293558 (also known as tezampanel). The discovery of LY215490 was a significant step in the development of selective antagonists for ionotropic glutamate receptors, providing a valuable pharmacological tool to investigate the physiological and pathological roles of AMPA receptors.

Chemical Synthesis

The synthesis of LY215490, a decahydroisoquinoline derivative, was a key achievement in its development. While the full detailed synthesis is outlined in the primary literature, a general overview of the synthetic approach is provided below.

Experimental Protocol: Synthesis of LY215490

The synthesis of LY215490 involves a multi-step process starting from readily available precursors. A key step is the construction of the decahydroisoquinoline core, followed by the introduction of the acidic side chain. The following is a generalized protocol based on the initial discovery literature:

-

Formation of the Decahydroisoquinoline Ring System: The synthesis typically begins with the construction of a substituted isoquinoline precursor. This is often achieved through a series of reactions, including cyclization and reduction steps, to form the saturated heterocyclic core.

-

Introduction of the Side Chain: A crucial step involves the alkylation of the decahydroisoquinoline intermediate with a protected side chain containing the tetrazole moiety.

-

Deprotection and Purification: The final steps involve the removal of protecting groups from the carboxylic acid and tetrazole functionalities, followed by purification of the final compound, LY215490, typically through chromatographic techniques.

For a detailed, step-by-step synthetic procedure, including reagents, reaction conditions, and characterization data, readers are referred to the original publication by Ornstein et al. (1993) in the Journal of Medicinal Chemistry.

Pharmacological Profile

LY215490 exerts its effects by competitively antagonizing the AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

The in vitro activity of LY215490 and its active isomer, LY293558, has been primarily assessed through radioligand binding assays to determine their affinity and selectivity for various glutamate receptor subtypes.

Table 1: In Vitro Binding Affinity of LY293558 (the active isomer of LY215490)

| Receptor Subtype | Kᵢ (μM) |

| AMPA (GluR1) | 9.21 |

| AMPA (GluR2) | 3.25 |

| AMPA (GluR3) | 32 |

| AMPA (GluR4) | 50.52 |

| Kainate (GluR5) | 4.80 |

Experimental Protocol: Radioligand Binding Assay

The binding affinity of LY293558 for AMPA and kainate receptors was determined using radioligand binding assays with membranes prepared from cell lines expressing the specific receptor subtypes.

-

Membrane Preparation: Cells expressing the target receptor (e.g., HEK293 cells transfected with the specific AMPA or kainate receptor subunit) are harvested and homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

-

Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [³H]AMPA) at a fixed concentration and varying concentrations of the competing ligand (LY293558).

-

Incubation and Filtration: The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Pharmacology

The in vivo effects of LY215490 have been investigated in various animal models, demonstrating its neuroprotective and anticonvulsant properties.

Table 2: In Vivo Efficacy of LY215490 and LY293558

| Model | Species | Compound | Route of Administration | Endpoint | Result |

| Amygdala Kindling | Mouse | LY293558 | Intraperitoneal | Seizure Suppression | ED₅₀ = 16.7 mg/kg |

| Micturition Reflex | Rat | LY215490 | Intravenous | Bladder Contraction | 1-3 mg/kg decreased amplitude by 29% |

| Micturition Reflex | Rat | LY215490 | Intravenous | Bladder Contraction | 10 mg/kg abolished activity |

| Micturition Reflex | Rat | LY215490 | Intrathecal | Bladder Capacity | 0.1 µg increased capacity by 28% |

Experimental Protocol: In Vivo Neuroprotection Model (Focal Ischemia)

The neuroprotective effects of LY215490 have been assessed in models of focal cerebral ischemia in rats.

-

Animal Model: Anesthetized rats are subjected to permanent middle cerebral artery occlusion (MCAO) to induce focal ischemia.

-

Drug Administration: LY215490 is administered, typically intravenously, at various time points before or after the ischemic insult.

-

Outcome Measures: At a predetermined time after MCAO (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The extent of brain damage is assessed by histological staining (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to measure the infarct volume.

-

Data Analysis: The infarct volumes in the drug-treated groups are compared to those in the vehicle-treated control group to determine the neuroprotective efficacy of LY215490.

Mechanism of Action and Signaling Pathways

LY215490 functions as a competitive antagonist at the AMPA receptor. This means that it binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor. By occupying the glutamate binding site, LY215490 prevents glutamate from binding and subsequently blocks the influx of sodium and calcium ions through the receptor's ion channel. This action effectively reduces the excitatory postsynaptic current mediated by AMPA receptors.

Figure 1. Competitive antagonism of the AMPA receptor by LY215490.

The downstream signaling pathways affected by LY215490 are those directly linked to AMPA receptor activation. By blocking AMPA receptor-mediated depolarization, LY215490 can indirectly influence the activation of other voltage-gated ion channels and NMDA receptors, which require prior depolarization for the removal of their magnesium block.

Figure 2. Signaling pathway affected by LY215490's antagonism of the AMPA receptor.

Conclusion

LY215490 represents a significant milestone in the development of selective AMPA receptor antagonists. Its discovery provided researchers with a powerful tool to dissect the roles of AMPA receptors in synaptic transmission, plasticity, and excitotoxicity. The detailed understanding of its synthesis, pharmacological profile, and mechanism of action has paved the way for the development of newer generations of AMPA receptor modulators with potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide serves as a comprehensive resource for scientists and clinicians interested in the foundational research and development of this important class of neuropharmacological agents.

References

An In-depth Technical Guide to LY215490: A Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY215490 is a potent, selective, and systemically active competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in neuroscience drug discovery and development, particularly in the context of neuroprotective strategies for ischemic events.

Chemical Structure and Properties

LY215490, with the IUPAC name (3α,4aα,6β,8aα)-Decahydro-6-[2-(1H-tetrazol-5-yl)ethyl]-3-isoquinolinecarboxylic acid, is a decahydroisoquinoline derivative.[1] Its chemical structure is characterized by a rigid bicyclic core, a carboxylic acid moiety, and a tetrazolylethyl side chain, which are crucial for its antagonist activity at the AMPA receptor.

Table 1: Chemical Identifiers and Properties of LY215490

| Property | Value | Reference |

| IUPAC Name | (3α,4aα,6β,8aα)-Decahydro-6-[2-(1H-tetrazol-5-yl)ethyl]-3-isoquinolinecarboxylic acid | [1] |

| CAS Number | 150010-68-7 | [1] |

| Chemical Formula | C₁₃H₂₁N₅O₂ | [1] |

| Molecular Weight | 279.34 g/mol | [1] |

| SMILES String | O=C([C@H]1NC[C@]2([H])CC--INVALID-LINK--C[C@]2([H])C1)O | [1] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | [1] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [1] |

Mechanism of Action and Signaling Pathway

LY215490 functions as a competitive antagonist at the AMPA receptor. This means it directly competes with the endogenous ligand, glutamate, for binding to the receptor's ligand-binding domain. By occupying this site without activating the receptor, LY215490 prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of sodium and calcium ions into the postsynaptic neuron.

The excessive activation of AMPA receptors is a key mechanism of excitotoxicity, a pathological process implicated in neuronal damage following ischemic events such as stroke. By blocking AMPA receptors, LY215490 can mitigate this excitotoxic cascade, leading to its neuroprotective effects.

The downstream signaling pathway affected by LY215490 involves the modulation of critical intracellular cascades. In conditions of excessive glutamate release, AMPA receptor activation can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway. By inhibiting the AMPA receptor, LY215490 can prevent the phosphorylation and activation of ERK1/2. This, in turn, can influence downstream targets such as the cAMP-responsive element-binding protein (CREB) and regulate the expression of genes involved in cell survival and apoptosis.

Experimental Protocols

The following sections detail methodologies for key experiments relevant to the characterization of LY215490.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes a widely used model to induce focal cerebral ischemia and assess the neuroprotective efficacy of compounds like LY215490.

Objective: To evaluate the ability of LY215490 to reduce infarct volume following permanent focal cerebral ischemia in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for neck dissection

-

4-0 silk suture

-

Nylon monofilament (e.g., 4-0) with a rounded tip

-

LY215490 solution for administration (e.g., dissolved in a suitable vehicle)

-

2,3,5-triphenyltetrazolium chloride (TTC) solution

-

Brain matrix slicer

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal ECA and the CCA.

-

Monofilament Insertion: Make a small incision in the ECA stump. Insert the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.

-

Drug Administration: Administer LY215490 or vehicle at predetermined time points relative to the MCAO (e.g., pre- and post-occlusion).

-

Post-operative Care: After the desired occlusion period (for permanent MCAO, the filament is left in place), suture the incision and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including monitoring for neurological deficits.

-

Infarct Volume Analysis (24-48 hours post-MCAO):

-

Euthanize the rat and perfuse the brain with saline.

-

Carefully remove the brain and slice it into coronal sections using a brain matrix.

-

Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections and use image analysis software to quantify the infarct volume.

-

In Vitro Assay: AMPA Receptor Binding

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of LY215490 for the AMPA receptor.

Objective: To determine the inhibition constant (Ki) of LY215490 for the AMPA receptor.

Materials:

-

Cell membranes expressing AMPA receptors (e.g., from transfected cell lines or rodent brain tissue)

-

Radioligand (e.g., [³H]AMPA)

-

LY215490 at various concentrations

-

Binding buffer (e.g., Tris-HCl with appropriate additives)

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter and fluid

Procedure:

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of LY215490 (or vehicle for total binding, and a high concentration of a known non-radiolabeled ligand for non-specific binding).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the LY215490 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of LY215490 that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Assay: Electrophysiology (Whole-Cell Patch-Clamp)

This protocol outlines a method to functionally characterize the antagonist activity of LY215490 on AMPA receptor-mediated currents.

Objective: To measure the effect of LY215490 on glutamate-evoked currents in cells expressing AMPA receptors.

Materials:

-

Cultured neurons or a cell line expressing functional AMPA receptors

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass pipettes

-

Internal (pipette) solution and external (bath) solution

-

Glutamate solution

-

LY215490 solutions at various concentrations

Procedure:

-

Cell Preparation: Prepare the cells for recording in a recording chamber on the microscope stage.

-

Pipette Preparation: Pull glass pipettes to a suitable resistance (e.g., 3-5 MΩ) and fill with the internal solution.

-

Whole-Cell Configuration: Approach a cell with the pipette and form a high-resistance seal (giga-seal). Rupture the cell membrane to achieve the whole-cell configuration.

-

Current Recording: Clamp the cell at a negative holding potential (e.g., -60 mV).

-

Drug Application:

-

Establish a baseline by perfusing the cell with the external solution.

-

Apply a brief pulse of glutamate to evoke an inward AMPA receptor-mediated current.

-

Co-apply glutamate with different concentrations of LY215490 and record the resulting currents.

-

-

Data Analysis:

-

Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of LY215490.

-

Calculate the percentage of inhibition for each concentration of LY215490.

-

Plot the percentage of inhibition against the logarithm of the LY215490 concentration to generate a dose-response curve and determine the IC₅₀.

-

Conclusion

LY215490 is a well-characterized competitive AMPA receptor antagonist with demonstrated neuroprotective properties in preclinical models of cerebral ischemia. Its defined chemical structure and mechanism of action make it a valuable tool for investigating the role of AMPA receptors in both physiological and pathological processes. The experimental protocols provided in this guide offer a framework for the further evaluation of LY215490 and other novel AMPA receptor modulators in the pursuit of new therapies for neurological disorders.

References

In Vitro and In Vivo Efficacy of LY215490 (Galunisertib): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY215490, also known as galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I (TGFβRI) kinase.[1][2] TGF-β is a pleiotropic cytokine that plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor growth, invasion, and immune evasion in advanced stages.[2][3] By targeting the TGFβRI, galunisertib effectively blocks the canonical SMAD2/3 signaling pathway, thereby inhibiting the downstream effects of TGF-β.[2][3] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of LY215490, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

Galunisertib functions as an ATP-competitive inhibitor of the TGFβRI (also known as ALK5) serine/threonine kinase domain.[4] This inhibition prevents the phosphorylation and activation of the downstream effector proteins, SMAD2 and SMAD3.[5] Consequently, the formation of the SMAD2/3/SMAD4 complex and its translocation to the nucleus are abrogated, leading to a blockade of TGF-β-mediated gene transcription.[3] This targeted inhibition reverses the pro-tumorigenic effects of TGF-β, including epithelial-mesenchymal transition (EMT), cell migration, and immunosuppression.[5]

In Vitro Studies

A summary of the key quantitative data from in vitro studies of LY215490 is presented below.

| Assay Type | Cell Line/System | Endpoint | IC50 / Effect | Reference |

| Enzymatic Assays | ||||

| TGFβRI Kinase Assay | Purified Enzyme | Inhibition of Autophosphorylation | 56 nM | [6] |

| TGFβRI Binding Assay | Purified Enzyme | Ki | 86 nM | [7] |

| Cell-Based Assays | ||||

| TGF-β Reporter Assay | Mv1Lu (p3TP-Lux) | Inhibition of Luciferase Activity | 0.251 µM | [8] |

| Proliferation Assay | NIH3T3 Fibroblasts | Inhibition of TGF-β1 induced proliferation | 0.396 µM | [8] |

| pSMAD2 ELISA | 4T1-LP | Inhibition of TGF-β1 induced pSMAD2 | 1.77 µM | [7] |

| pSMAD2 ELISA | EMT6-LM2 | Inhibition of TGF-β1 induced pSMAD2 | 0.89 µM | [7] |

| Migration Assay | U87MG Glioblastoma | Inhibition of TGF-β1 induced migration | Dose-dependent inhibition | [5] |

| Invasion Assay | SK-HEP1, SK-Suni, SK-Sora | Inhibition of invasion | Potent anti-invasive properties | [4] |

| Cell Viability (MTT) | Ovarian Cancer & CAFs | Inhibition of proliferation | 100-400 µM | [9] |

Experimental Protocols: Key In Vitro Assays

-

Cell Seeding: Mink lung epithelial cells (Mv1Lu) stably transfected with the p3TP-Lux reporter construct are seeded in 96-well plates at a density of 2 x 10⁴ cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are pre-treated with serial dilutions of LY215490 for 1 hour.

-

TGF-β Stimulation: Recombinant human TGF-β1 is added to a final concentration of 100 pM to induce reporter gene expression.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified CO₂ incubator.

-

Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol. Data is normalized to vehicle-treated controls to determine the percent inhibition.

-

Cell Seeding and Serum Starvation: Tumor cells (e.g., 4T1-LP, EMT6-LM2) are seeded in 96-well plates and grown to near confluence. Cells are then serum-starved for 4-6 hours.

-

Compound Treatment: Cells are pre-treated with increasing concentrations of LY215490 for 1 hour.

-

TGF-β Stimulation: TGF-β1 ligand is added to stimulate the signaling pathway for 30-60 minutes.

-

Cell Lysis: Cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA: The levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 in the cell lysates are quantified using specific ELISA kits according to the manufacturer's instructions. The ratio of pSMAD2 to total SMAD2 is calculated and normalized to the TGF-β1 stimulated control to determine the percent inhibition.[7]

-

Chamber Preparation: 8.0 µm pore size polycarbonate membrane inserts are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum or TGF-β1).

-

Cell Seeding: Cells (e.g., U87MG) are resuspended in serum-free media containing various concentrations of LY215490 and seeded into the upper chamber.

-

Incubation: The plate is incubated for 12-24 hours to allow for cell migration through the membrane.

-

Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed with methanol and stained with crystal violet. The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring the absorbance.

In Vivo Studies

The in vivo efficacy of LY215490 has been evaluated in various preclinical tumor models. A summary of key findings is presented below.

| Animal Model | Tumor Type | Treatment Regimen | Key Findings | Reference |

| Monotherapy | ||||

| Nude Mice | Calu6 Lung Cancer Xenograft | 75 mg/kg, BID, oral gavage | Significant tumor growth delay | [7] |

| Nude Mice | MX1 Breast Cancer Xenograft | 75 mg/kg, BID, oral gavage | Moderate anti-tumor activity | [7] |

| BALB/c Mice | 4T1 Syngeneic Breast Cancer | 75 mg/kg, BID, oral gavage | Significant tumor growth inhibition and complete regressions in 50% of animals | [3] |

| NOG Mice | HepG2-Luc Orthotopic HCC | Not specified | Statistically significant reduction in target mRNA levels, but no effect on tumor growth | [10] |

| Combination Therapy | ||||

| Nude Mice | U87MG Glioblastoma Xenograft | LY215490 + Lomustine | Significant reduction in tumor volume compared to monotherapy | [5] |

| Mice | Colon Carcinoma Models | LY215490 + anti-PD-L1 | Improved tumor growth inhibition and complete regressions | [3] |

Experimental Protocols: Representative In Vivo Efficacy Study

-

Animal Models: Immunocompromised mice (e.g., athymic nude or NOD-scid gamma) are typically used for xenograft studies with human cancer cell lines. Syngeneic models in immunocompetent mice are used to evaluate the impact on the tumor microenvironment and anti-tumor immunity.[3][10]

-

Tumor Implantation: Cancer cells (e.g., 1 x 10⁶ Calu6 cells) are injected subcutaneously or orthotopically into the flank or relevant organ of the host animals.[10]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Animals are then randomized into treatment and control groups.

-

Drug Administration: LY215490 is typically formulated in a suitable vehicle (e.g., 1% Na-CMC, 0.25% Tween 80 in water) and administered orally by gavage at doses ranging from 50-150 mg/kg, often on a twice-daily (BID) schedule.[5] An intermittent dosing schedule (e.g., 14 days on, 14 days off) has been adopted in clinical settings to manage toxicity.[2]

-

Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored. The study is terminated when tumors in the control group reach a specified size or when pre-defined toxicity endpoints are met.

-

Pharmacodynamic Analysis: At the end of the study, tumors and surrogate tissues like peripheral blood mononuclear cells (PBMCs) can be collected to assess target engagement by measuring the levels of pSMAD.[5]

Conclusion

The preclinical data for LY215490 (galunisertib) demonstrate its potent and selective inhibition of the TGF-β signaling pathway. In vitro, this translates to the inhibition of key cellular processes involved in tumor progression, such as proliferation, migration, and invasion. In vivo, galunisertib has shown anti-tumor activity as a single agent and in combination with chemotherapy and immunotherapy in a variety of cancer models. These preclinical findings have provided a strong rationale for the clinical development of galunisertib as a promising therapeutic agent for various solid tumors. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. oncotarget.com [oncotarget.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]

- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Role of Transforming Growth Factor-Beta (TGF-β) Signaling in Focal Ischemia Models

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the involvement of the Transforming Growth Factor-Beta (TGF-β) signaling pathway in the pathophysiology of focal cerebral ischemia. Contrary to the initial hypothesis of a neuroprotective role for TGF-β antagonists, preclinical evidence strongly indicates that endogenous TGF-β signaling is, in fact, neuroprotective. Therefore, this document will detail the evidence supporting the protective role of TGF-β and the detrimental effects observed upon its inhibition in focal ischemia models. The analysis will also cover the compound LY2157299 (Galunisertib), a potent TGF-β receptor I (TGFβRI) kinase inhibitor, within this context.

Introduction: The Complex Role of TGF-β in Ischemic Stroke

Ischemic stroke, characterized by the disruption of blood flow to a specific brain region, initiates a complex cascade of cellular and molecular events leading to neuronal death and neurological deficits.[1] Among the numerous signaling pathways implicated in the brain's response to ischemia, the Transforming Growth Factor-Beta (TGF-β) pathway plays a multifaceted and critical role.[2] TGF-βs are pleiotropic cytokines that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3][4] In the context of cerebral ischemia, evidence suggests that TGF-β signaling is largely a protective mechanism, and its inhibition can exacerbate ischemic injury.[4][5]

The TGF-β Signaling Pathway in the Central Nervous System

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[6] This activation of the receptor complex leads to the phosphorylation of downstream effector proteins, primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[6][7]

Diagram of the Canonical TGF-β Signaling Pathway

Caption: Canonical TGF-β signaling pathway.

Evidence for the Neuroprotective Role of Endogenous TGF-β in Focal Ischemia

Multiple studies utilizing animal models of focal cerebral ischemia, primarily the middle cerebral artery occlusion (MCAO) model, have demonstrated a protective role for TGF-β.

-

Increased TGF-β Expression Post-Ischemia: Following an ischemic event, the expression of TGF-β1 is significantly upregulated in the brain.[8] This increased expression is observed in various cell types, including microglia and astrocytes, within the ischemic core and penumbra.[5]

-

Exogenous TGF-β1 Administration Reduces Infarct Size: The administration of exogenous TGF-β1 has been shown to decrease the size of the infarct in rabbit and rat models of MCAO.[3] Furthermore, adenoviral-mediated overexpression of TGF-β1 also resulted in a reduction of infarct volume in mice.[3]

-

Antagonism of Endogenous TGF-β Exacerbates Ischemic Damage: Crucially, studies that have inhibited endogenous TGF-β signaling have reported a worsening of ischemic outcomes. The administration of a soluble TGF-β type II receptor, which acts as a TGF-β antagonist, led to a significant increase in the infarct area in a rat model of transient focal ischemia.[5][9] This finding strongly suggests that the endogenous TGF-β response is a critical component of the brain's protective mechanisms against ischemic injury. A systematic review of preclinical stroke models concluded that TGF-β1 was found to have a protective role in 76% of ischemic stroke studies.[4]

Quantitative Data on the Effects of TGF-β Modulation in Focal Ischemia

The following table summarizes key quantitative findings from studies investigating the role of TGF-β in focal ischemia models. It is important to note the lack of data supporting a neuroprotective role for TGF-β antagonists in these models.

| Study Focus | Animal Model | Intervention | Key Quantitative Finding | Reference |

| TGF-β Antagonism | Rat (transient MCAO) | Soluble TGF-β type II receptor (antagonist) | Dramatic increase in infarct area | [5][9] |

| TGF-β Administration | Rabbit (thromboembolic stroke) | Intracarotid TGF-β1 | Reduced brain infarct size | [3] |

| TGF-β Administration | Rat (MCAO) | Exogenous TGF-β1 | Neuroprotective action | [3] |

| TGF-β Overexpression | Mouse (transient MCAO) | Adenoviral TGF-β1 gene transfer | Reduced infarct size | [3] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used and well-standardized method for inducing focal cerebral ischemia that mimics human stroke.[3][5][9]

Objective: To induce a reproducible ischemic infarct in the territory of the middle cerebral artery.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Heating pad to maintain body temperature

-

Operating microscope

-

Microsurgical instruments

-

4-0 nylon monofilament with a rounded tip

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Secure the animal in a supine position.

-

Surgical Exposure: Make a midline cervical incision and carefully dissect to expose the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal ECA and the pterygopalatine artery. Place a temporary ligature around the CCA.

-

Arteriotomy and Occlusion: Make a small incision in the ECA stump. Introduce the 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the MCA. The insertion depth is typically 18-20 mm from the CCA bifurcation.

-

Confirmation of Occlusion: A successful occlusion is often confirmed by a significant drop in cerebral blood flow, as measured by laser Doppler flowmetry.

-

Reperfusion (for transient MCAO): For transient ischemia models, the filament is withdrawn after a specific duration (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

-

Wound Closure: Close the incision in layers.

Post-operative Care:

-

Monitor the animal for recovery from anesthesia.

-

Provide post-operative analgesia as required.

-

Ensure access to food and water.

Diagram of the MCAO Experimental Workflow

Caption: MCAO Experimental Workflow.

Quantification of Infarct Volume using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method for visualizing and quantifying the extent of ischemic damage in brain tissue.

Principle: TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, with compromised mitochondrial function, remains unstained (white).

Materials:

-

Rat brain from MCAO or control animals

-

2% TTC solution in phosphate-buffered saline (PBS)

-

Brain matrix for slicing

-

Formalin for fixation

-

Digital scanner or camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Brain Extraction and Slicing: At a predetermined time point post-MCAO (e.g., 24 hours), euthanize the animal and carefully remove the brain. Chill the brain briefly and then slice it into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.

-

TTC Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.

-

Fixation: After staining, transfer the slices to a 10% formalin solution to fix the tissue and enhance the contrast between the stained and unstained areas.

-

Image Acquisition: Acquire digital images of the stained brain slices using a flatbed scanner or a camera with a macroscopic lens.

-

Image Analysis:

-

Using image analysis software, measure the total area of each hemisphere and the area of the infarct (white region) for each slice.

-

To correct for edema, the infarct volume is often calculated indirectly:

-

Corrected Infarct Area = (Area of Contralateral Hemisphere) - (Area of Non-infarcted Ipsilateral Hemisphere)

-

-

The infarct volume for each slice is calculated by multiplying the infarct area by the slice thickness.

-

The total infarct volume is the sum of the infarct volumes of all slices.

-

Discussion and Future Directions

The available preclinical data consistently point towards a neuroprotective role for endogenous TGF-β signaling in the context of focal cerebral ischemia. The upregulation of TGF-β following an ischemic insult appears to be a key component of the brain's intrinsic defense mechanisms. Consequently, the therapeutic strategy of inhibiting this pathway with antagonists like LY2157299 (Galunisertib) for neuroprotection in ischemic stroke is not supported by the current body of evidence and may, in fact, be detrimental.

The discrepancy between the initial query's premise and the scientific literature highlights the complexity of TGF-β signaling. While TGF-β inhibition has shown promise in other pathologies, such as certain cancers and fibrotic diseases, its role in the ischemic brain appears to be fundamentally different.

Future research in this area should focus on:

-

Elucidating the specific downstream targets of TGF-β signaling that mediate its neuroprotective effects in ischemia.

-

Investigating the potential of augmenting endogenous TGF-β signaling as a therapeutic strategy for ischemic stroke.

-

Exploring the temporal dynamics of TGF-β signaling post-ischemia to identify the optimal window for therapeutic intervention.

References

- 1. The science of cerebral ischemia and the quest for neuroprotection: navigating past failure to future success - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Association Between Transforming Growth Factor-β1 Polymorphisms and Ischemic Stroke Susceptibility: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Neuroprotective Functions of Transforming Growth Factor Beta Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Time Course, Distribution and Cell Types of Induction of Transforming Growth Factor Betas following Middle Cerebral Artery Occlusion in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Roles of TGF-β Signaling in Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF-β1/Smad3 Signaling Pathway Suppresses Cell Apoptosis in Cerebral Ischemic Stroke Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biphasic expression of TGF-beta1 mRNA in the rat brain following permanent occlusion of the middle cerebral artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of Transforming Growth Factor Beta Receptors following Focal Ischemia in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: LY215490 (CAS Number 150010-68-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LY215490, a selective and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document consolidates key chemical, physical, biological, and safety information, presented in a structured format to support research and development activities.

Core Compound Details

LY215490, with the CAS number 150010-68-7, is a decahydroisoquinoline derivative that has been investigated for its neuroprotective properties.[1]

| Property | Value | Source |

| CAS Number | 150010-68-7 | [1] |

| IUPAC Name | (3α,4aα,6β,8aα)-decahydro-6-(2-(1H-tetrazol-5-yl)ethyl)-3-Isoquinolinecarboxylic acid | [1] |

| Synonyms | LY 215490, LY-215490 | [1] |

| Chemical Formula | C13H21N5O2 | [1] |

| Molecular Weight | 279.34 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Purity | >98% (typical) | [1] |

| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |

Mechanism of Action and Signaling Pathway

LY215490 functions as a selective and competitive antagonist at the AMPA receptor.[1] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. By competitively binding to the glutamate binding site on the AMPA receptor, LY215490 prevents the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, thereby inhibiting neuronal depolarization.

The neuroprotective effects of LY215490 are attributed to its ability to attenuate excitotoxicity, a pathological process in which excessive glutamate receptor stimulation leads to neuronal damage and death. This is particularly relevant in ischemic conditions, such as stroke, where a massive release of glutamate occurs.

The signaling pathway modulated by LY215490 involves the direct blockade of the AMPA receptor at the postsynaptic membrane. Downstream signaling cascades that are consequently inhibited include the Lyn-MAPK pathway, which has been shown to be activated by AMPA receptor stimulation and is implicated in synaptic plasticity.

Biological Activity: In Vivo Neuroprotection

LY215490 has demonstrated neuroprotective effects in a rat model of focal ischemia induced by permanent middle cerebral artery occlusion (pMCAO).

| Dosage | Route | Timing | Outcome |

| 10 mg/kg | Intraperitoneal | 30 min pre- and post-MCAO | Not effective |

| 30 mg/kg | Intraperitoneal | 30 min pre- and post-MCAO | 25% protection in hemisphere, 31% in cortex |

| 100 mg/kg | Intraperitoneal | 30 min pre- and post-MCAO | Reduced neuroprotective effect (23-27%) |

Table 2: In Vivo Efficacy of LY215490 in a Rat Model of Focal Ischemia.

Experimental Protocols

Synthesis of LY215490

A detailed, step-by-step experimental protocol for the synthesis of LY215490 is not publicly available. However, literature on related decahydroisoquinoline derivatives suggests that the synthesis is a multi-step process. One report mentions that a related compound was prepared in four steps from a described aldehyde intermediate. The synthesis of various tetrahydroisoquinoline derivatives has been described, often involving cyclization reactions.

In Vivo Neuroprotection Study: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats

The following is a detailed protocol for the pMCAO model, which has been used to evaluate the neuroprotective effects of LY215490.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

4-0 silk suture

-

3-0 nylon monofilament with a rounded tip

-

Microvascular clips

-

Surgical microscope

-

Heating pad to maintain body temperature

-

LY215490 solution (for intraperitoneal injection)

-

Saline (vehicle control)

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and place a temporary microvascular clip on the CCA and ICA.

-

Make a small incision in the ECA.

-

Introduce the 3-0 nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.

-

Administer LY215490 (10, 30, or 100 mg/kg) or vehicle intraperitoneally 30 minutes before and 30 minutes after MCAO.

-

Suture the incision and allow the animal to recover from anesthesia.

-

At 24 hours post-MCAO, euthanize the animal and perfuse the brain with saline followed by 4% paraformaldehyde.

-

Remove the brain and slice it into 2 mm coronal sections.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. The healthy tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

AMPA Receptor Binding Assay (General Protocol)

The following is a general protocol for a competitive radioligand binding assay to determine the affinity of a compound like LY215490 for the AMPA receptor. A specific protocol for LY215490 is not available.

Materials:

-

Rat cortical membranes (source of AMPA receptors)

-

[3H]-AMPA (radioligand)

-

LY215490 (test compound)

-

Non-specific binding control (e.g., high concentration of unlabeled glutamate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of LY215490.

-

In a 96-well plate, add the rat cortical membranes, [3H]-AMPA (at a concentration near its Kd), and either buffer, LY215490 at various concentrations, or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the LY215490 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

-

Handling: Avoid inhalation of the powder. Handle in a well-ventilated area or in a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as specified in Table 1.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This technical guide is intended for research purposes only and should not be used for human or veterinary applications. Researchers should always consult relevant literature and safety guidelines before working with this compound.

References

molecular weight and formula of LY 215490

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of LY215490, a selective and competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Core Molecular and Physical Data

Quantitative data for LY215490 is summarized in the table below for ease of reference and comparison.

| Property | Value |

| Chemical Formula | C13H21N5O2 |

| Molecular Weight | 279.34 g/mol |

| CAS Number | 150010-68-7 |

Mechanism of Action

LY215490 functions as a selective, competitive, and systemically active antagonist of the AMPA receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Glutamate, the primary excitatory neurotransmitter, binds to AMPA receptors, causing a conformational change that opens a transmembrane channel and allows the influx of sodium and calcium ions. This influx leads to depolarization of the postsynaptic membrane.

In pathological conditions such as cerebral ischemia, excessive glutamate release leads to overstimulation of AMPA receptors, a phenomenon known as excitotoxicity. This sustained influx of ions, particularly calcium, triggers a cascade of intracellular events leading to neuronal damage and death.

LY215490 competitively binds to the glutamate binding site on the AMPA receptor, thereby preventing glutamate from activating the receptor. This blockade of AMPA receptor activation mitigates the excitotoxic cascade, conferring a neuroprotective effect, particularly in models of focal ischemia.[1]

Experimental Protocols

The following are generalized experimental protocols for the use of LY215490 in both in vitro and in vivo settings, based on established methodologies for AMPA receptor antagonists.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol is designed to assess the inhibitory effect of LY215490 on AMPA-evoked currents in cultured neurons.

1. Cell Preparation:

- Culture primary cortical or hippocampal neurons on glass coverslips.

- Use neurons after 7-14 days in vitro for mature receptor expression.

2. Recording Solution Preparation:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

- Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 CaCl2, 1.1 EGTA, 2 ATP-Mg (pH adjusted to 7.2 with CsOH).

- LY215490 Stock Solution: Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). Dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

- Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

- Perfuse the chamber with the external solution.

- Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette (3-5 MΩ) filled with the internal solution.

- Clamp the neuron at a holding potential of -60 mV.

- Locally apply AMPA (e.g., 100 µM) using a puffer pipette to evoke an inward current.

- After establishing a stable baseline of AMPA-evoked currents, co-apply AMPA with varying concentrations of LY215490 to determine its inhibitory effect.

- Wash out LY215490 with the external solution to observe the reversal of the inhibitory effect.

In Vivo Neuroprotection Study: Focal Ischemia Model in Rats

This protocol outlines a procedure to evaluate the neuroprotective effects of LY215490 in a rat model of permanent middle cerebral artery occlusion (MCAO).

1. Animal Preparation:

- Use adult male Sprague-Dawley rats (250-300g).

- Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

- Monitor and maintain body temperature at 37°C throughout the surgical procedure.

2. Drug Preparation and Administration:

- Prepare a solution of LY215490 for intravenous (i.v.) or intraperitoneal (i.p.) administration. The vehicle will depend on the specific formulation, but a saline-based solution is common.

- Administer LY215490 at the desired dose (e.g., 10, 30 mg/kg) at a specific time point relative to the ischemic insult (e.g., 30 minutes prior to and 30 minutes after MCAO).[1] A control group should receive the vehicle alone.

3. Middle Cerebral Artery Occlusion (MCAO) Surgery:

- Perform a craniotomy to expose the middle cerebral artery.

- Permanently occlude the MCA using electrocoagulation or a filament.

4. Post-Operative Care and Analysis:

- Allow the animals to recover for a set period (e.g., 24 hours).

- Euthanize the animals and perfuse the brains with saline followed by a fixative (e.g., 4% paraformaldehyde).

- Remove the brains and section them coronally.

- Stain the brain sections with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).

- Quantify the infarct volume using image analysis software and compare the results between the LY215490-treated and vehicle-treated groups.

Signaling Pathway

The following diagram illustrates the signaling pathway of glutamate-induced excitotoxicity and the point of intervention for LY215490.

Caption: Glutamate Excitotoxicity Pathway and LY215490 Intervention.

References

Unraveling the Preclinical Safety Profile of LY215490 (Galunisertib): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of LY215490, also known as galunisertib, a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I kinase. The information presented herein is synthesized from key preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the toxicological characteristics of this compound in animal models, critical for its clinical development and risk assessment.

Executive Summary

Preclinical safety evaluation of LY215490 in both rodent (Fischer 344 rats) and non-rodent (beagle dogs) species has revealed a dose- and duration-dependent toxicity profile primarily impacting the cardiovascular system. Chronic daily administration of LY215490 was associated with significant adverse effects, including hemorrhagic, degenerative, and inflammatory lesions in the heart valves of both species, with rats demonstrating greater sensitivity. These findings necessitated the development of an intermittent dosing strategy (14 days on, 14 days off) which provided a sufficient safety margin to enable clinical investigation. Other target organ toxicities were identified in the gastrointestinal, immune, bone/cartilage, reproductive, and renal systems, particularly with prolonged exposure at higher doses. This guide will detail the quantitative toxicological data, the experimental protocols under which these data were generated, and the signaling pathways implicated in the observed toxicities.

Core Toxicological Findings

The preclinical toxicology program for LY215490 encompassed a range of studies, from single-dose to chronic 6-month daily oral dosing, as well as studies evaluating an intermittent dosing schedule. The key findings are summarized below.

Cardiovascular Toxicity

The most significant and dose-limiting toxicity observed with continuous daily administration of LY215490 was cardiovascular toxicity.[1]

-

Lesion Characteristics: In both rats and dogs, chronic dosing resulted in hemorrhagic, degenerative, and inflammatory lesions in the heart valves.

-

Species Sensitivity: Rats were found to be more sensitive to the cardiotoxic effects of LY215490 than dogs.[1]

-

Dose and Duration Dependency: The severity of these lesions was dependent on both the dose and the duration of continuous administration. Lesions were more prominent in studies of 3 to 6 months' duration.

-

Mitigation Strategy: An intermittent dosing schedule of two weeks on, two weeks off was found to significantly mitigate the cardiovascular toxicity, establishing a safer therapeutic window for clinical trials.

Other Target Organ Toxicities

Chronic daily administration of LY215490 also resulted in toxicities in several other organ systems:

-

Gastrointestinal System: Adverse effects were noted in the gastrointestinal tract.

-

Immune System: The immune system was identified as a target organ.

-

Bone and Cartilage: Effects on bone development and cartilage were observed.

-

Reproductive System: Reproductive organs were also affected by chronic exposure.

-

Renal System: The kidneys were identified as a target organ for toxicity.

Quantitative Toxicology Data

The following tables summarize the key quantitative findings from the preclinical toxicology studies of LY215490.

Table 1: Summary of Key Preclinical Toxicology Findings for LY215490 (Galunisertib)

| Species | Study Duration | Dosing Regimen | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |

| Fischer 344 Rat | Up to 6 months | Daily Oral | Cardiovascular (valvular lesions), Gastrointestinal, Immune, Bone/Cartilage, Reproductive, and Renal toxicities. Rats were more sensitive than dogs. | Data not fully available in public domain |

| Beagle Dog | Up to 6 months | Daily Oral | Cardiovascular (valvular lesions), Gastrointestinal, Immune, Bone/Cartilage, Reproductive, and Renal toxicities. | Data not fully available in public domain |

| Fischer 344 Rat | 3 months | 2 weeks on / 2 weeks off | Well-tolerated at 50 mg/kg. Mitigated cardiovascular toxicity observed with daily dosing. | 50 mg/kg |

Note: Specific NOAEL values for daily dosing studies and for all target organs are not consistently available in the public domain. The information is primarily derived from descriptive summaries of the key toxicology paper by Stauber et al., 2014.

Experimental Protocols

The methodologies employed in the key preclinical toxicology studies of LY215490 are outlined below. These protocols are based on the available descriptions of Good Laboratory Practice (GLP) compliant studies.

Animal Models

-

Rodent: Fischer 344 rats

-

Non-Rodent: Beagle dogs

-

Justification: Use of a rodent and a non-rodent species is a standard regulatory requirement for preclinical safety assessment.

Dosing

-

Route of Administration: Oral (gavage)

-

Vehicle: Not specified in publicly available documents.

-

Dose Levels: A range of doses were evaluated in dose-ranging and definitive studies. Specific dose levels for each study are not fully detailed in the available literature.

-

Dosing Regimens:

-

Single-dose studies

-

Repeated-dose studies with daily administration for up to 6 months.

-

Intermittent dosing studies (e.g., 2 weeks on, 2 weeks off for 3 months in rats).

-

Safety and Toxicity Assessments

A comprehensive battery of assessments was conducted to evaluate the safety and toxicity of LY215490, including:

-

Clinical Observations: Daily monitoring for any changes in health, behavior, and physical appearance.

-

Body Weight and Food Consumption: Measured regularly throughout the studies.

-

Ophthalmology: Ophthalmic examinations were performed at baseline and at the termination of the studies.

-

Electrocardiography (ECG): Conducted in dogs to monitor cardiovascular function.

-

Clinical Pathology:

-

Hematology: Analysis of red and white blood cells, platelets, and hemoglobin.

-

Clinical Chemistry: Measurement of key enzymes and biomarkers for liver, kidney, and other organ function.

-

Coagulation: Assessment of blood clotting parameters.

-

-

Anatomic Pathology:

-

Gross Necropsy: Macroscopic examination of all organs and tissues at the end of the study.

-

Organ Weights: Measurement of the weights of key organs.

-

Histopathology: Microscopic examination of a comprehensive set of tissues from all animals.

-

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway

LY215490 is a selective inhibitor of the TGF-β receptor I (ALK5) kinase. Inhibition of ALK5 blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway. This pathway is crucial in regulating a wide array of cellular processes, and its inhibition is the intended pharmacological action of galunisertib. However, the on-target inhibition of this pathway in non-tumor tissues is believed to be responsible for the observed toxicities.

Caption: TGF-β signaling pathway and the inhibitory action of LY215490.

Preclinical Toxicology Study Workflow

The general workflow for the repeated-dose toxicology studies of LY215490 is depicted below.

Caption: General workflow of preclinical repeated-dose toxicology studies.

Logic Diagram: Dosing Regimen and Toxicity

The relationship between the dosing regimen, the observed cardiovascular toxicity, and the resulting clinical development strategy is illustrated in the following diagram.

Caption: Rationale for intermittent dosing of LY215490.

Conclusion

The preclinical safety and toxicity profile of LY215490 (galunisertib) is characterized by on-target toxicities related to the inhibition of the TGF-β signaling pathway. The most significant finding was dose- and duration-dependent cardiovascular toxicity with chronic daily administration in both rats and dogs. The successful mitigation of this cardiotoxicity through an intermittent dosing regimen was a critical step in the clinical development of galunisertib. Understanding this preclinical profile, including the specific target organ toxicities and the methodologies used to define the safety window, is essential for the continued investigation and potential clinical application of this and other TGF-β pathway inhibitors. Further research into the precise molecular mechanisms underlying the observed toxicities could provide valuable insights for the development of future generations of safer and more effective TGF-β targeted therapies.

References

The Role of LY215490 (Galunisertib) in Blocking the TGF-beta Signaling Pathway: An In-depth Technical Guide

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] In the context of cancer, the TGF-β pathway exhibits a dual role. In the early stages of tumorigenesis, it often acts as a tumor suppressor. However, in advanced malignancies, cancer cells can co-opt the TGF-β pathway to promote their own growth, invasion, and metastasis, as well as to create an immunosuppressive tumor microenvironment.[2][3] This oncogenic role has made the TGF-β pathway an attractive target for therapeutic intervention.

LY215490, also known as galunisertib, is a potent and selective small molecule inhibitor of the TGF-β receptor type I (TGF-βRI) kinase.[4][5] Developed by Eli Lilly and Company, galunisertib has been investigated in numerous preclinical and clinical studies for the treatment of various solid tumors, including hepatocellular carcinoma, pancreatic cancer, and glioblastoma.[6][7][8] This technical guide provides a comprehensive overview of the mechanism of action of LY215490, quantitative data on its inhibitory activity, and detailed protocols for key experiments used to characterize its role in blocking the TGF-β signaling pathway.

Mechanism of Action of LY215490

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active serine/threonine kinase.[1] This binding event recruits and activates the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[4] The activated TGF-βRI then phosphorylates the downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes involved in cell growth, differentiation, and invasion.[1]

LY215490 exerts its inhibitory effect by selectively targeting the ATP-binding site of the TGF-βRI kinase domain.[5] By competitively blocking the binding of ATP, LY215490 prevents the autophosphorylation and activation of TGF-βRI, thereby inhibiting the subsequent phosphorylation of SMAD2 and SMAD3.[4][5] This abrogation of the canonical TGF-β signaling pathway effectively neutralizes the pro-tumorigenic effects of TGF-β.

Figure 1: TGF-beta Signaling Pathway and Inhibition by LY215490.

Quantitative Data on LY215490 Activity

The inhibitory potency of LY215490 has been quantified in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the efficacy of an inhibitor.

| Target | Assay Type | IC50 (nM) | Reference |

| TGF-βRI (ALK5) | Kinase Assay | 56 | [9] |

| TGF-βRI (ALK5) | Kinase Assay | 172 | [4][6] |

| ALK4 | Kinase Assay | 77.7 | [4][6] |

| TGF-βRII | Kinase Assay | 210 | [7] |

| ACVR2B | Kinase Assay | 690 | [7] |

| ALK6 | Kinase Assay | 470 | [7] |

Table 1: In Vitro Enzymatic Activity of LY215490.

| Cell Line | Assay | IC50 (µM) | Reference |

| 4T1-LP (murine breast cancer) | pSMAD Activity | 1.77 | [7] |

| EMT6-LM2 (murine breast cancer) | pSMAD Activity | 0.89 | [7] |

| Mv1Lu (mink lung epithelial) | p3TP-Lux Reporter | 0.251 | [7] |

| HEK293_SMAD2/3 | Luciferase Reporter | 0.221 | [7] |

Table 2: Cellular Activity of LY215490.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of LY215490 in blocking the TGF-β signaling pathway.

Western Blot for Phosphorylated SMAD2 (pSMAD2)

This protocol describes the detection of phosphorylated SMAD2, a direct downstream target of TGF-βRI, to assess the inhibitory activity of LY215490.

Materials:

-

Cell culture reagents

-

LY215490 (Galunisertib)

-

Recombinant human TGF-β1

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary antibodies: anti-pSMAD2 (Ser465/467) and anti-SMAD2 (total)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Serum-starve the cells for 18-24 hours to reduce basal phosphorylation.

-

Pre-treat the cells with varying concentrations of LY215490 or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pSMAD2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using a digital imager.

-

-

Stripping and Re-probing:

-